Home > Products > Screening Compounds P25569 > Belvarafenib (TFA)
Belvarafenib (TFA) -

Belvarafenib (TFA)

Catalog Number: EVT-8217944
CAS Number:
Molecular Formula: C25H17ClF4N6O3S
Molecular Weight: 593.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Belvarafenib involves several key steps that focus on constructing its complex molecular framework. The process typically begins with the formation of the core structure through a series of reactions that may include:

  1. Formation of the central scaffold: This involves creating the core heterocyclic structure that is characteristic of Raf inhibitors.
  2. Introduction of functional groups: Specific substituents are added to enhance potency and selectivity towards Raf kinases.
  3. Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.

The detailed synthetic pathway can vary based on the specific approach taken by researchers but generally emphasizes efficiency and yield optimization .

Molecular Structure Analysis

Belvarafenib has a complex molecular structure characterized by a molecular formula of C25H17ClF4N6O3SC_{25}H_{17}ClF_{4}N_{6}O_{3}S and a molecular weight of approximately 592.95 g/mol. The structural features include:

  • A central aromatic system that contributes to its binding affinity.
  • Multiple functional groups that enhance its pharmacological properties.
  • Specific stereochemistry that is crucial for its interaction with Raf kinases.

The three-dimensional conformation plays a vital role in its mechanism of action, particularly in how it binds to and inhibits the target proteins .

Chemical Reactions Analysis

Belvarafenib undergoes several chemical reactions during its synthesis and in its interaction with biological targets:

  1. Binding interactions: Upon administration, Belvarafenib binds to the Raf kinases, leading to conformational changes that inhibit their activity.
  2. Metabolic transformations: In vivo, Belvarafenib may undergo metabolic reactions that alter its structure, influencing its efficacy and safety profile.
  3. Dimerization processes: The compound promotes dimerization of Raf proteins, which is a critical aspect of its mechanism of action .

These reactions highlight the dynamic nature of Belvarafenib in both synthetic processes and therapeutic applications.

Mechanism of Action

Belvarafenib exerts its therapeutic effects primarily through the inhibition of Raf kinases, which are pivotal in the MAPK signaling pathway responsible for cell proliferation and survival. The mechanism includes:

  1. Inhibition of B-Raf dimerization: Belvarafenib binds to B-Raf, preventing its dimerization with other Raf proteins, which is essential for their activation.
  2. Blocking downstream signaling: By inhibiting the activity of Raf kinases, Belvarafenib effectively blocks downstream signaling pathways involved in tumor growth and survival.
  3. Targeting specific mutations: The compound has shown particular efficacy against B-Raf V600E mutations, making it a valuable option for treating melanoma patients with this alteration .
Physical and Chemical Properties Analysis

Belvarafenib possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may require specific conditions for optimal dissolution in aqueous environments.
  • Stability: The compound exhibits stability under standard laboratory conditions but should be stored appropriately to maintain efficacy.
  • Melting point: Specific melting point data may vary based on formulation but is generally consistent with similar compounds in its class.

These properties are crucial for determining the formulation strategies used in clinical applications .

Applications

Belvarafenib has significant applications in scientific research and clinical settings:

  1. Cancer therapy: It is primarily investigated as a treatment option for malignant melanoma, particularly for patients with specific genetic mutations such as B-Raf V600E.
  2. Research tool: Researchers utilize Belvarafenib to study Raf signaling pathways and their role in cancer biology.
  3. Expanded access programs: Clinical trials and expanded access programs have been implemented to provide this treatment to patients who have exhausted other options, demonstrating its potential benefits in real-world settings .
Molecular Pharmacology of Belvarafenib (TFA)

Pan-RAF Inhibition Kinetics and Selectivity Profiles

Belvarafenib trifluoroacetate (Belvarafenib TFA) functions as a potent and selective pan-RAF inhibitor, targeting key oncogenic drivers in the rapidly accelerated fibrosarcoma (RAF) kinase family. Its inhibitory activity is quantified through half-maximal inhibitory concentration (IC50) values, which reveal distinct potency across RAF isoforms: 56 nM for wild-type B-RAF, 7 nM for B-RAFV600E, and 5 nM for C-RAF [1] [5]. This differential inhibition is critical for targeting mutations prevalent in cancers like melanoma, where B-RAFV600E constitutes >50% of driver alterations [4].

Kinetic Mechanism: Belvarafenib TFA exhibits a slow dissociation rate from RAF kinases, indicative of high-affinity binding and prolonged target engagement. This kinetic profile underpins sustained suppression of mitogen-activated protein kinase (MAPK) signaling in tumor cells [1]. The compound operates through a type II binding mode, stabilizing the kinase in an inactive "DFG-out" conformation (where "DFG" refers to the conserved aspartate-phenylalanine-glycine motif). This mechanism allows Belvarafenib TFA to inhibit both monomeric and dimeric RAF forms, unlike type 1.5 inhibitors (e.g., vemurafenib) effective only against monomers [4] [7].

Selectivity Profiling: While characterized as a pan-RAF inhibitor, Belvarafenib TFA displays marked isoform selectivity biases:

  • C-RAF inhibition is most potent (IC50 = 5 nM), followed by B-RAFV600E and wild-type B-RAF [1] [6].
  • Reduced activity against ARAF (≥10-fold weaker than C-RAF) is consistently observed across biochemical assays [4] [7]. This sparing effect enables ARAF-mediated resistance through mutations in its kinase domain (e.g., ARAFQ351H), which sustain MAPK signaling via compensatory dimer formation [4].Off-target activities include inhibition of FMS, discoidin domain receptor 1 (DDR1), and DDR2 kinases (IC50 = 10 nM, 23 nM, and 44 nM, respectively), though clinical relevance remains under investigation [1] [3].

Table 1: Inhibition Kinetics of Belvarafenib TFA Against RAF Isoforms and Select Off-Targets

Target KinaseIC50 (nM)Significance
B-RAF56Moderate inhibition of wild-type isoform
B-RAFV600E7High potency against common oncogenic mutant
C-RAF5Highest potency among RAF isoforms
ARAF>100Limited inhibition, enabling resistance
FMS10Off-target activity
DDR123Off-target activity
DDR244Off-target activity

Structural Basis of RAF Isoform Targeting (B-RAF, B-RAFV600E, C-RAF)

The inhibitory efficacy of Belvarafenib TFA arises from its unique molecular interactions with the RAF kinase domain, elucidated through crystallographic studies and mutagenesis analyses.

Binding Mode and Conformational Effects: As a type II inhibitor, Belvarafenib TFA occupies the adenosine triphosphate (ATP)-binding pocket while extending into the adjacent hydrophobic back pocket created by DFG motif rearrangement [7] [9]. This binding:

  • Stabilizes a "DFG-out/C-helix-out" conformation, preventing transition to the active state required for substrate phosphorylation [7].
  • Engages conserved residues through hydrogen bonds with Cys532 and backbone atoms in the hinge region, coupled with hydrophobic interactions involving Phe537 and Val471 [7].

Isoform-Specific Structural Determinants:

  • B-RAFV600E: The valine-to-glutamate mutation disrupts autoinhibition, favoring monomeric activation. Belvarafenib TFA exploits this open conformation, with its trifluoroacetate group enhancing electrostatic interactions near the mutation site. This accounts for its 8-fold greater potency against B-RAFV600E versus wild-type B-RAF [1] [4].
  • C-RAF: Enhanced inhibition correlates with flexibility in the activation loop and a unique glycine-rich region (Gly481-Gly483), accommodating deeper insertion of the inhibitor’s pyrrolopyridazine core [7].
  • ARAF Resistance: Mutations like ARAFQ351H introduce steric clashes or alter allosteric networks, reducing drug binding. Structural modeling confirms that ARAF’s P-loop rigidity limits access to the hydrophobic back pocket, diminishing inhibitor efficacy [4] [7].

Dimer Interface Engagement: Belvarafenib TFA fully occupies both subunits of RAF homodimers (e.g., B-RAF/B-RAF) in crystallized structures, but its asymmetric coupling destabilizes heterodimers involving ARAF. This asymmetry arises because drug binding to one subunit induces conformational changes that weaken affinity for the second subunit in ARAF-containing dimers [7] [9].

Comparative Inhibition Potency Across RAF Dimer Configurations

RAF kinases signal as obligatory dimers (homo- or heterodimers), and Belvarafenib TFA’s efficacy varies significantly across dimeric assemblies due to structural and allosteric factors.

Dimer Type Sensitivity:

  • B-RAF/C-RAF Heterodimers: Exhibit the highest sensitivity, with near-complete MAPK pathway suppression at nanomolar concentrations. This arises from strong binding cooperativity and dual engagement of both subunits [7] [9].
  • B-RAF Homodimers: Moderately inhibited, requiring higher drug concentrations due to negative cooperativity—binding to the first subunit induces conformational changes that reduce affinity for the second subunit [9].
  • ARAF-Containing Dimers (e.g., ARAF/B-RAF): Show weakest inhibition. Mutant ARAF isoforms (e.g., ARAFQ351H) form resistance-competent dimers that remain catalytically active despite inhibitor presence [4] [7].

Allosteric Mechanisms:Belvarafenib TFA promotes RAF dimerization through asymmetric allosteric coupling:

  • Binding to the first subunit enhances dimerization affinity by ~104-fold (parameter α) [9].
  • Binding to the second subunit contributes minimally (parameter β ≤102), creating partially inhibited dimers with residual kinase activity [9].This contrasts symmetric coupling in type I inhibitors (e.g., dabrafenib), where α ≈ β [9]. Consequently, Belvarafenib TFA:
  • Induces paradoxical activation at subsaturating concentrations by promoting dimer assembly.
  • Yields heterogeneous inhibition across dimer types, with ARAF-containing dimers escaping full suppression [4] [9].

Table 2: Inhibitory Efficacy of Belvarafenib TFA Across RAF Dimer Types

Dimer ConfigurationInhibitory ActivityKey Molecular Determinants
B-RAF/C-RAF heterodimerHigh (IC50 < 10 nM)Strong cooperativity; full occupancy of both subunits
B-RAF/B-RAF homodimerModerate (IC50 ~ 20–50 nM)Negative cooperativity limits second-subunit binding
ARAF/B-RAF heterodimerLow (IC50 > 100 nM)Mutant ARAF sustains activity; steric hindrance reduces drug affinity
C-RAF/C-RAF homodimerHigh (IC50 = 5 nM)Flexible activation loop accommodates inhibitor

Therapeutic Implications: The differential dimer inhibition underscores combination strategies (e.g., adding mitogen-activated protein kinase kinase (MEK) inhibitors) to overcome resistance from ARAF-driven signaling [4] [7]. Additionally, potency against B-RAFV600E monomers and B-RAF fusion dimers positions Belvarafenib TFA for diverse RAF-altered tumors, though efficacy may vary by dimer context [7] [8].

Properties

Product Name

Belvarafenib (TFA)

IUPAC Name

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C25H17ClF4N6O3S

Molecular Weight

593.0 g/mol

InChI

InChI=1S/C23H16ClFN6OS.C2HF3O2/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26;3-2(4,5)1(6)7/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29);(H,6,7)

InChI Key

MUFMPRYDZZISSM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.